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Methylcis-5-octenoate

Cat. No.: B13841326
M. Wt: 156.22 g/mol
InChI Key: TUHAYWWWVLJJJM-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry and Unsaturated Fatty Acid Derivatives

Methyl cis-5-octenoate is classified as a fatty acid methyl ester (FAME). uni-konstanz.denp-mrd.org Esters are a class of chemical compounds derived from the reaction of an acid with an alcohol. pcc.eu In this case, it is the methyl ester of cis-5-octenoic acid. Fatty acids are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated. wikipedia.org Methyl cis-5-octenoate is a derivative of an unsaturated fatty acid, characterized by the presence of a carbon-carbon double bond in its structure. wikipedia.orgtaylorandfrancis.com Specifically, it is a monounsaturated short-chain fatty acid ester. mdpi.com The study of such esters is a significant part of oleochemistry, which focuses on the chemical transformations of fats and oils of vegetable and animal origin. aocs.org

Nomenclature and Isomeric Considerations: Emphasis on the cis-Stereoisomer

The systematic IUPAC name for this compound is methyl (5Z)-oct-5-enoate. chemspider.com The "(5Z)" designation specifies the stereochemistry of the double bond, indicating that the higher-priority substituents on each carbon of the double bond are on the same side, corresponding to the cis configuration. This is in contrast to its stereoisomer, methyl (5E)-oct-5-enoate, also known as methyl trans-5-octenoate. The spatial arrangement of the atoms, dictated by the cis or trans nature of the double bond, significantly influences the molecule's physical and chemical properties, including its biological activity and aroma profile. This article focuses exclusively on the cis-stereoisomer.

Historical Trajectories of Research on Octenoates and Related Compounds

Research into fatty acids and their esters has a long history, dating back to the early 19th century with the work of chemists like Michel Eugène Chevreul, who first isolated and characterized various fatty acids. nih.gov The development of esterification methods, notably the Fischer esterification, provided a systematic way to synthesize esters and study their properties. nih.gov In the mid-20th century, advancements in chromatographic techniques, such as gas-liquid chromatography, enabled the separation and identification of complex mixtures of fatty acid esters, including various octenoate isomers. cdnsciencepub.com More recently, the advent of modern synthetic methods like olefin metathesis has revolutionized the synthesis of specific unsaturated esters, offering novel and efficient pathways to compounds like methyl cis-5-octenoate. nih.gov Research on short-chain unsaturated esters has been driven by their importance as flavor and fragrance components, as well as their potential as building blocks for polymers and other fine chemicals. mdpi.comipb.pt

Significance of Methyl cis-5-octenoate as a Research Subject

The primary significance of Methyl cis-5-octenoate as a research subject lies in its application within the flavor and fragrance industry. chemicalbook.com It is known for its sweet, fruity, and tropical aroma, with notes of guava, mango, and coconut, making it a valuable ingredient in the formulation of various food and cosmetic products. mdpi.comthegoodscentscompany.com Beyond its organoleptic properties, as an unsaturated fatty acid ester, it serves as a model compound in the study of oleochemical transformations. nih.gov Research into its synthesis, particularly through green chemistry approaches like olefin metathesis, highlights its role in the development of sustainable chemical processes. uni-konstanz.deresearchgate.net Furthermore, its presence in nature as a volatile compound suggests potential roles in chemical ecology, for instance as a semiochemical, although this area requires more specific investigation. taylorandfrancis.comwur.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B13841326 Methylcis-5-octenoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl oct-5-enoate

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h4-5H,3,6-8H2,1-2H3

InChI Key

TUHAYWWWVLJJJM-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Methyl Cis 5 Octenoate

Chemoenzymatic Synthesis Pathways and Biocatalytic Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes in combination with traditional chemical reactions to construct complex molecules. nih.gov For a compound like methyl cis-5-octenoate, biocatalysis offers significant advantages, particularly in achieving high purity and reducing the need for protecting groups. acs.org

Biocatalytic approaches primarily involve enzymes such as lipases for esterification or transesterification reactions. worktribe.comtandfonline.com Lipases are highly effective in catalyzing the formation of ester bonds under mild, often solvent-free conditions, which aligns with green chemistry principles. researchgate.netacs.org For instance, the direct esterification of cis-5-octenoic acid with methanol (B129727), catalyzed by an immobilized lipase (B570770) like Candida antarctica lipase B (CALB), represents a straightforward pathway. CALB is a robust and versatile biocatalyst known for its efficiency in a wide array of ester syntheses. tandfonline.com

Alternatively, transesterification (or interesterification) can be employed. This could involve reacting a different ester of cis-5-octenoic acid (e.g., a vinyl or ethyl ester) with methanol in the presence of a lipase. The enzyme's ability to function in non-aqueous media is crucial for these transformations, allowing for high conversion rates. worktribe.com The high regio- and stereoselectivity of enzymes is a key benefit, ensuring that other functional groups within a more complex substrate remain untouched, thereby simplifying purification processes. rsc.org While direct enzymatic synthesis of methyl cis-5-octenoate is not extensively documented in dedicated studies, the principles are well-established through extensive research on the synthesis of other fatty acid methyl esters (FAMEs) and various functionalized esters. worktribe.comresearchgate.net

Table 1: Biocatalytic Approaches for Ester Synthesis
Enzyme/BiocatalystReaction TypeSubstratesKey AdvantagesRelevant Findings/Citations
Immobilized Candida antarctica Lipase B (CALB) / Novozym 435Esterification / TransesterificationFatty Acid + Alcohol; or Ester + AlcoholHigh selectivity, mild reaction conditions, reusability of catalyst, often solvent-free.Widely used for synthesizing various esters, including fatty acid esters. acs.orgworktribe.comtandfonline.com
Lipases from various microbial sources (e.g., Rhizopus oryzae)Kinetic Resolution / DesymmetrizationRacemic alcohols or estersProvides access to enantiomerically pure intermediates.Effective in resolving racemic mixtures to yield single stereoisomers. rsc.org
Whole-cell biocatalystsEsterification / ReductionCarboxylic acids, ketonesCan perform multi-step transformations within a single pot.Used in the synthesis of chiral intermediates for complex molecules. rsc.org

Total Synthesis Routes and Stereoselective Construction of the cis-Double Bond

The central challenge in the total synthesis of methyl cis-5-octenoate is the stereoselective installation of the cis (or Z) configured double bond at the C5 position. Several classical and modern synthetic methods can be employed to achieve this.

A primary strategy involves the partial reduction of an alkyne precursor, methyl 5-octynoate. The catalytic hydrogenation of an internal alkyne using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), is a classic and effective method for producing cis-alkenes. The catalyst deactivation prevents over-reduction to the corresponding alkane, and the reaction mechanism favors syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, resulting in the desired cis stereochemistry.

Another powerful method for stereoselective alkene synthesis is the Wittig reaction. To favor the formation of a cis-alkene, a non-stabilized or semi-stabilized ylide is typically used under salt-free conditions, often at low temperatures. For the synthesis of methyl cis-5-octenoate, this could involve the reaction of propanal with the phosphonium (B103445) ylide derived from methyl 4-(triphenylphosphoranylidene)butanoate. The stereochemical outcome of the Wittig reaction can be highly dependent on the solvent, temperature, and the nature of the substituents on the ylide and the aldehyde.

Modern synthetic methods offer alternative routes. For example, some total syntheses of complex natural products utilize strategies that could be adapted for this purpose, such as ring-closing metathesis followed by ring opening, or stereoselective olefination techniques that provide high Z-selectivity. acs.org The construction of stereodefined 1,3-dienes and other unsaturated systems often relies on transition-metal-catalyzed cross-coupling reactions, where the stereochemistry of the starting vinyl partners is retained in the final product. mdpi.com While more complex than necessary for this specific target, these methods highlight the breadth of tools available for precise stereochemical control.

Table 2: Strategies for Stereoselective Synthesis of cis-Alkenes
MethodPrecursorsTypical Reagents/CatalystStereoselectivityNotes
Alkyne HydrogenationMethyl 5-octynoateH₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂)High (Typically >95% cis)A widely used and reliable method for cis-alkene synthesis.
Wittig ReactionPropanal + Methyl 4-(triphenylphosphoranylidene)butanoateNon-stabilized ylide, salt-free conditions, aprotic solvent (e.g., THF)Moderate to High Z-selectivityOutcome is sensitive to reaction conditions and substrate structure. mdpi.com
Hiyama CouplingVinyl halide + VinylsilanePalladium catalyst, fluoride (B91410) source (e.g., TBAF)High (Retention of configuration)Requires stereodefined precursors. mdpi.com
Suzuki-Miyaura CouplingVinyl halide + VinylboranePalladium catalyst, baseHigh (Retention of configuration)A robust method, but potential for stereo scrambling exists. mdpi.com

Catalytic Hydrogenation and Functional Group Interconversions of Related Precursors

Beyond the direct synthesis from an alkyne, methyl cis-5-octenoate can be accessed from a variety of precursors through catalytic hydrogenation and functional group interconversions (FGI). nih.govshu.ac.uk FGI refers to the conversion of one functional group into another, enabling flexible synthetic planning from more readily available starting materials.

Catalytic Hydrogenation of Precursors: The most direct precursor that utilizes catalytic hydrogenation is methyl 5-octynoate. As detailed previously, its hydrogenation over a poisoned palladium catalyst like Lindlar's catalyst provides a highly stereoselective route to the target cis-alkene. ambeed.com The heat of hydrogenation is an indicator of the stability of the resulting alkene. libretexts.org This reaction is a cornerstone of alkyne chemistry for accessing Z-olefins.

Another potential precursor could be methyl 5,7-octadienoate. Selective hydrogenation of the less substituted double bond could theoretically yield the desired product, though controlling such selectivity can be challenging and may require specialized catalysts. The choice of catalyst is critical in selectively hydrogenating one double bond in the presence of others or an ester group. researchgate.netnih.gov

Functional Group Interconversions (FGI): A synthetic route could begin with a different functionalized eight-carbon chain. For example, one could start with adipic acid monomethyl ester chloride (methyl adipoyl chloride). lookchem.com This acid chloride could be subjected to a Grignard reaction with ethylmagnesium bromide in the presence of a copper catalyst (to favor 1,4-addition if an unsaturated system were used, or a standard coupling here) followed by appropriate steps to introduce the double bond.

Alternatively, a route could start from a precursor like methyl (6S)-(-)-6,8-dihydroxyoctanoate. lookchem.com While this specific molecule is chiral and used for other targets, a racemic version could serve as a starting point. The diol could be converted to a dibromide or ditosylate, followed by a reductive elimination step to form the double bond. The stereochemical outcome of such an elimination would depend heavily on the reaction conditions and the stereochemistry of the intermediate.

Application of Olefin Metathesis in Analog Synthesis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, enabling the synthesis of complex molecules and analogs from simpler olefins. nih.gov Cross-metathesis (CM), an intermolecular reaction between two different alkenes, is particularly useful for creating analogs of methyl cis-5-octenoate. organic-chemistry.orgsigmaaldrich.com

The synthesis of analogs can be envisioned by reacting a terminal alkene with an α,β-unsaturated ester in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. rsc.orgorganic-chemistry.org For example, reacting 1-butene (B85601) with methyl crotonate (trans-but-2-enoate) or methyl pent-2-enoate could potentially yield analogs with varied chain lengths. The challenge in cross-metathesis is often controlling the selectivity, as a statistical mixture of homocoupled and cross-coupled products can form. organic-chemistry.orgcaltech.edu

To synthesize an analog of methyl cis-5-octenoate, one could perform a cross-metathesis reaction between 1-hexene (B165129) and methyl acrylate. This reaction, catalyzed by a suitable ruthenium complex, would form the desired eight-carbon chain with a terminal ester.

CM Reaction for Analog Synthesis: 1-Hexene + Methyl Acrylate → Methyl 5-octenoate + Ethylene (B1197577)

The stereochemistry of the newly formed double bond is a critical consideration. While many standard ruthenium catalysts tend to produce the thermodynamically more stable trans (E) isomer, significant progress has been made in developing Z-selective metathesis catalysts. organic-chemistry.org These catalysts can provide access to cis-alkene products, which would be essential for synthesizing cis-configured analogs. The functional group tolerance of modern catalysts allows for reactions with a wide variety of substrates, including esters, ketones, and alcohols. organic-chemistry.org This methodology has been successfully applied to oleochemicals, such as the cross-metathesis of methyl oleate (B1233923) with functionalized olefins to produce valuable difunctional monomers. nih.gov

Table 3: Olefin Metathesis for Analog Synthesis
Catalyst TypeReactionPotential Substrates for Analog SynthesisKey FeaturesRelevant Findings/Citations
Grubbs 2nd Generation CatalystCross-MetathesisTerminal Alkenes (e.g., 1-pentene, 1-hexene) + α,β-Unsaturated Esters (e.g., methyl acrylate)High activity and functional group tolerance. Generally favors E-selectivity.Efficiently catalyzes CM of electron-deficient olefins. organic-chemistry.org
Hoveyda-Grubbs 2nd Generation CatalystCross-MetathesisSimilar to Grubbs II, often used for oleochemicals.Increased stability and recyclability. Compatible with components in natural oils.Used in the metathesis of fatty acid esters. rsc.orguni-konstanz.de
Z-Selective Ru Catalysts (e.g., with specific NHC ligands)Cross-MetathesisTerminal Alkenes + Functionalized AlkenesProvides kinetic control to favor the formation of the cis (Z) isomer.Enables synthesis of Z-olefins via metathesis. organic-chemistry.org

Principles of Green Chemistry in Methyl cis-5-octenoate Synthesis

The principles of green chemistry provide a framework for evaluating the environmental impact and sustainability of chemical processes. cardiff.ac.uk Applying these principles to the synthesis of methyl cis-5-octenoate allows for a comparison of the different methodologies discussed.

Atom Economy : This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final product. acs.org Catalytic hydrogenation of methyl 5-octynoate has a 100% atom economy, as all atoms from H₂ are incorporated. In contrast, a Wittig reaction has a poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. Olefin metathesis can be highly atom-economical if the byproduct (e.g., ethylene) is small or can be repurposed. google.com

Use of Catalysis : Green chemistry strongly favors catalytic reagents over stoichiometric ones. acs.org All major routes discussed—biocatalysis, catalytic hydrogenation, and olefin metathesis—are catalytic processes. They reduce waste by using small amounts of a catalyst that can, in principle, be recycled and reused. rsc.org

Use of Renewable Feedstocks : Fatty acids and their esters can be derived from renewable plant oils. rsc.orgscielo.br Methodologies like olefin metathesis or biocatalysis that can utilize these FAMEs as starting materials are highly aligned with this principle. nih.govmdpi.com

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they generate additional waste. acs.orgnih.gov Biocatalytic routes often excel in this regard due to the high selectivity of enzymes, which can react at a specific site on a molecule without affecting other functional groups, thus obviating the need for protection and deprotection steps. acs.org

Benign Solvents and Auxiliaries : The choice of solvent has a significant environmental impact. skpharmteco.com Biocatalytic reactions can often be run in water or under solvent-free conditions. acs.org While many organic reactions require solvents like THF or dichloromethane, research is ongoing to replace these with greener alternatives like 2-methyl-THF or to develop solvent-free protocols. nih.gov

Table 4: Green Chemistry Evaluation of Synthetic Routes
Synthetic RouteAtom EconomyUse of CatalysisPotential for Renewable FeedstockReduction of Derivatives
Chemoenzymatic SynthesisExcellent (Esterification)Excellent (Biocatalyst)High (Can use bio-based acids/alcohols)Excellent (High selectivity avoids protecting groups)
Alkyne HydrogenationExcellent (100%)Excellent (Heterogeneous catalyst)Moderate (Depends on alkyne source)Good (Direct conversion)
Wittig ReactionPoorPoor (Uses stoichiometric reagent)Moderate (Depends on precursor sources)Poor (Requires phosphonium salt precursor)
Olefin MetathesisGood to ExcellentExcellent (Homogeneous catalyst)High (Can use oleochemicals)Good (Direct coupling)

Chemical Reactivity, Reaction Mechanisms, and Stereochemical Investigations

Mechanistic Studies of Ester Hydrolysis and Transesterification

The reactivity of the ester functional group in methyl cis-5-octenoate is primarily characterized by hydrolysis and transesterification reactions, which can be catalyzed by either acid or base. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, hydroxide (B78521) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is a non-equilibrium process that consumes a full equivalent of the base. wikipedia.org The reaction proceeds through a two-step nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to yield a carboxylate salt and methanol (B129727). wikipedia.org This process is fundamental in the production of soaps from fatty acid esters. wikipedia.org

Acid-Catalyzed Hydrolysis : In the presence of an acid catalyst, the carbonyl oxygen is protonated, which activates the carbonyl group toward nucleophilic attack by water. europa.eueuropa.eu This reaction is the reverse of Fischer esterification and is an equilibrium process. wikipedia.org An intermediate is formed, which then loses a molecule of water and a proton to regenerate the acid catalyst and produce cis-5-octenoic acid and methanol. europa.eueuropa.eu

Transesterification : This process involves the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com Fatty acid methyl esters (FAMEs) are commonly produced via the transesterification of fats (triglycerides) with methanol. ebi.ac.ukebi.ac.uk For methyl cis-5-octenoate, transesterification can be performed to create different alkyl esters.

Acid-Catalyzed Transesterification : Similar to hydrolysis, the reaction is driven by using a large excess of the new alcohol, which also often serves as the solvent. masterorganicchemistry.com The mechanism involves protonation, nucleophilic attack by the new alcohol, and elimination of methanol. masterorganicchemistry.com

Base-Catalyzed Transesterification : This is typically achieved by using an alkoxide base (e.g., sodium ethoxide in ethanol) to generate a new ester (ethyl cis-5-octenoate) and sodium methoxide. masterorganicchemistry.com The mechanism is a two-step addition-elimination sequence. masterorganicchemistry.com

The following table summarizes typical conditions for these transformations.

ReactionCatalystReagentsProductsMechanism
Hydrolysis (Saponification)Base (e.g., NaOH)Watercis-5-Octenoate Salt, MethanolNucleophilic Acyl Substitution
HydrolysisAcid (e.g., H₂SO₄)Watercis-5-Octenoic Acid, MethanolAcid-Catalyzed Nucleophilic Acyl Substitution
TransesterificationBase (e.g., NaOCH₂CH₃)EthanolEthyl cis-5-octenoate, MethanolBase-Catalyzed Addition-Elimination
TransesterificationAcid (e.g., H₂SO₄)Ethanol (in excess)Ethyl cis-5-octenoate, MethanolAcid-Catalyzed Nucleophilic Acyl Substitution

Reactions Involving the Carbon-Carbon Double Bond: Addition and Cycloaddition Reactions

The cis-alkene functionality in methyl cis-5-octenoate is a site of rich reactivity, readily undergoing addition and cycloaddition reactions. sigmaaldrich.com

Addition Reactions :

Hydrogenation : Catalytic hydrogenation of the double bond, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), reduces the alkene to an alkane, yielding methyl octanoate (B1194180). researchgate.net

Halogenation : The double bond reacts readily with halogens such as bromine (Br₂) or chlorine (Cl₂) to form a dihaloalkane via a halonium ion intermediate. The cis geometry of the starting material typically leads to anti-addition, resulting in a racemic mixture of enantiomeric vicinal dihalides.

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. This reaction proceeds through a carbocation intermediate.

Hydration : Acid-catalyzed addition of water across the double bond results in the formation of an alcohol. This reaction also follows Markovnikov's rule.

Cycloaddition Reactions :

Cyclopropanation : The Simmons-Smith reaction, using diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, can be used to add a methylene (B1212753) group across the double bond to form a cyclopropane (B1198618) ring. This reaction is stereospecific; a cis-alkene will yield a cis-disubstituted cyclopropane. researchgate.net The reaction of vinyl alcohol equivalents with a Simmons-Smith reagent is a known method to produce cyclopropanol (B106826) derivatives. kyoto-u.ac.jp

Diels-Alder Reaction : While the isolated double bond of methyl cis-5-octenoate is not a diene itself, it can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, particularly if activated by electron-withdrawing groups or Lewis acids. cdnsciencepub.com

[4+3] Cycloaddition : More advanced strategies involve rhodium-catalyzed [4+3] cycloadditions between dienes and vinylcarbenoids. acs.orgsci-hub.se These reactions proceed via a tandem cyclopropanation/Cope rearrangement, which is highly diastereoselective and can establish complex stereochemistry in the resulting seven-membered ring. acs.orgsci-hub.se

Stereospecificity and Stereoselectivity in Chemical Transformations

The inherent cis-stereochemistry of the double bond in methyl cis-5-octenoate plays a crucial role in directing the stereochemical outcome of many of its reactions.

Stereospecific Reactions : In reactions where the mechanism involves a concerted or bridged intermediate step, the stereochemistry of the starting alkene directly determines the stereochemistry of the product.

Cyclopropanation : As mentioned, the Simmons-Smith reaction is stereospecific. The reaction of methyl cis-5-octenoate would exclusively yield the cis-cyclopropane derivative. researchgate.net

Epoxidation : Oxidation with peroxy acids (e.g., m-CPBA) is also stereospecific. A cis-alkene gives a cis-epoxide (an oxirane).

Syn-Dihydroxylation : Reaction with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in the syn-addition of two hydroxyl groups across the double bond, producing a cis-diol.

Stereoselective Reactions : In reactions that create new stereocenters, one stereoisomer may be formed in preference to another.

Catalytic Hydrogenation : The hydrogenation of an alkene on a solid catalyst surface typically occurs via syn-addition of hydrogen from the less sterically hindered face of the double bond. While methyl cis-5-octenoate itself is achiral, in more complex, chiral analogues, this facial selectivity can be pronounced.

Enantioselective Reactions : Modern catalytic methods can achieve high enantioselectivity. For instance, non-heme iron-catalyzed systems have been developed for the enantioselective cis-dihydroxylation of aliphatic acrylates, mimicking Rieske dioxygenases and yielding cis-diols with excellent enantiomeric excess. chinesechemsoc.org Such a system applied to methyl cis-5-octenoate could potentially yield chiral diols with high selectivity. chinesechemsoc.org

The table below provides examples of stereospecific outcomes for reactions at the double bond.

Reaction TypeReagent(s)Stereochemical OutcomeProduct Type
Epoxidationm-CPBAsyn-additioncis-Epoxide
DihydroxylationOsO₄, NMOsyn-additioncis-Diol
HalogenationBr₂anti-additiontrans-Dihalide (racemic)
CyclopropanationCH₂I₂, Zn(Cu)syn-additioncis-Disubstituted Cyclopropane

Oxidation and Reduction Chemistry of the Ester and Alkene Functionalities

Both the ester and alkene groups of methyl cis-5-octenoate can undergo oxidation and reduction, often selectively depending on the reagents used.

Oxidation :

Alkene Oxidation : The double bond is susceptible to various oxidative reactions.

Epoxidation : Reaction with a peroxy acid like m-CPBA yields the corresponding epoxide.

Ozonolysis : Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) cleaves the double bond to yield two different aldehydes. Oxidative workup (e.g., with hydrogen peroxide, H₂O₂) would yield two carboxylic acids. Ozonation of methyl oleate (B1233923) in various media is known to produce Criegee ozonides. nih.gov

Oxidative Cleavage : Strong oxidizing agents like hot, concentrated potassium permanganate (KMnO₄) will also cleave the double bond, yielding carboxylic acids.

Ester Oxidation : The ester group itself is generally resistant to oxidation. However, the adjacent methylene carbons (alpha to the carbonyl and allylic) can be susceptible to oxidation under certain conditions. Lipid oxidation often involves the formation of hydroperoxides at positions allylic to the double bond. sigmaaldrich.comdss.go.th

Reduction :

Ester Reduction : The ester group can be reduced to a primary alcohol using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄) : This powerful reagent will reduce the ester to an alcohol, yielding cis-5-octen-1-ol. It will also reduce any other carbonyl functionalities present.

DIBAL-H : Diisobutylaluminium hydride can be used to reduce esters to aldehydes if the reaction is carried out at low temperatures (e.g., -78 °C), though reduction to the primary alcohol is also common. acs.org

Alkene Reduction :

Catalytic Hydrogenation : As discussed, this method reduces the alkene to an alkane without affecting the ester group, producing methyl octanoate.

Combined Reduction : Using a reagent like LiAlH₄ would typically reduce the ester group, while the alkene may or may not be reduced depending on the specific reaction conditions and catalyst impurities. To achieve reduction of both functionalities, a two-step process (e.g., ester reduction followed by catalytic hydrogenation) or specific catalytic systems would be employed.

Thermal and Photochemical Degradation Pathways in Controlled Environments

The stability of methyl cis-5-octenoate is compromised by exposure to heat and light, leading to degradation through distinct pathways.

Thermal Degradation :

At elevated temperatures, fatty acid esters can undergo complex degradation reactions. mdpi.com For unsaturated esters like methyl cis-5-octenoate, thermal oxidation is a primary concern. dss.go.th

The process often begins with the formation of hydroperoxides at the allylic positions (C4 and C7). dss.go.th These hydroperoxides are thermally unstable and can decompose to form a variety of volatile and non-volatile products, including aldehydes, ketones, alcohols, and shorter-chain esters. dss.go.thnih.gov

Isomerization of the cis double bond to the more stable trans configuration can also occur at high temperatures. dss.go.th

In studies on methyl oleate, thermal degradation of hydroperoxides was found to proceed through allylic 3-carbon intermediates, leading to a mixture of hydroperoxide isomers and further breakdown products. dss.go.th

Photochemical Degradation :

Exposure to ultraviolet (UV) light can promote degradation. In the presence of a photosensitizer, singlet oxygen can be generated, which can attack the double bond in an ene reaction to form allylic hydroperoxides. dss.go.th This is a common pathway in the photo-oxidation of lipids. dss.go.th

Direct photolysis can lead to isomerization of the cis double bond to the trans isomer. Photochemical isomerization is an established method for converting cis-cycloalkenones to their more reactive trans isomers. acs.org

In the atmosphere, unsaturated esters are susceptible to indirect photodegradation by hydroxyl (•OH) radicals. europa.eu The radicals can add to the double bond or abstract a hydrogen atom, initiating a cascade of oxidative degradation reactions. europa.eu The estimated atmospheric half-life for methyl octanoate due to reaction with OH radicals is around 51 hours, suggesting that the presence of a double bond in methyl cis-5-octenoate would likely lead to an even shorter atmospheric lifetime. europa.eu

Biological Roles, Chemoreception, and Mechanistic Biological Studies

Occurrence in Natural Systems and Biosynthetic Origins (e.g., mango, pineapple)

Methyl cis-5-octenoate is a naturally occurring ester found in a variety of plants, contributing to their characteristic aroma. It is recognized for its sweet, fruity, and slightly woody notes. thegoodscentscompany.com This compound has been identified as a volatile component in fruits such as mangoes (Mangifera indica) and pineapples (Ananas comosus). thegoodscentscompany.com Its presence in these fruits suggests a role in their complex flavor profiles, which are a composite of numerous volatile organic compounds including esters, terpenoids, and fatty acid derivatives. frontiersin.org

The biosynthesis of Methyl cis-5-octenoate is rooted in the fatty acid synthesis pathway within plants. agriculturejournals.cz This fundamental metabolic process builds fatty acids from acetyl-CoA. agriculturejournals.czimperial.ac.uk The general pathway involves a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex. libretexts.org The synthesis of medium-chain fatty acids, such as the 8-carbon backbone of octenoic acid, can occur through variations of this primary pathway. pnas.org In some plants, the elongation of the fatty acid chain is terminated at specific lengths by the action of specialized enzymes called thioesterases, which release the fatty acid from the acyl carrier protein (ACP). researchgate.net

For Methyl cis-5-octenoate, the process would begin with the de novo synthesis of an 8-carbon fatty acid chain. The introduction of the cis double bond at the 5th position is accomplished by a desaturase enzyme. Following the formation of cis-5-octenoic acid, the final step is esterification, where a methyl group from a donor molecule, such as S-adenosyl-methionine, is transferred to the carboxylic acid group, a reaction likely catalyzed by an alcohol acyltransferase or a methyltransferase. This final step yields the volatile ester, Methyl cis-5-octenoate.

Table 1: Natural Occurrence of Methyl cis-5-octenoate

Natural SourceScientific NameRole of Compound
MangoMangifera indicaContributes to the characteristic fruity and sweet aroma. thegoodscentscompany.com
PineappleAnanas comosusPart of the complex mixture of volatile esters that create the tropical fruit scent. thegoodscentscompany.com
GuavaPsidium guajavaAdds to the exotic and musty tropical notes. thegoodscentscompany.com

Research on Chemoreceptor Interactions and Olfactory Transduction Mechanisms

The perception of smell, or olfaction, begins with the interaction of volatile molecules with olfactory receptors (ORs) located in the nasal epithelium. nih.gov These receptors are part of the large G-protein coupled receptor (GPCR) superfamily. oup.com The binding of an odorant molecule, such as Methyl cis-5-octenoate, to a specific OR triggers a conformational change in the receptor. This initiates an intracellular signaling cascade. nih.gov

Upon activation, the OR associates with a specific G-protein, Gαolf. oup.com This G-protein then activates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). oup.com The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing a depolarization of the olfactory sensory neuron. oup.com This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific scent. nih.gov

While the specific olfactory receptor that binds to Methyl cis-5-octenoate has not been definitively identified in published research, studies on related compounds provide insight. For example, the saturated analogue, methyl octanoate (B1194180), has been shown to activate specific olfactory receptors. oup.com It is understood that a single odorant can be recognized by multiple ORs, and a single OR can bind to multiple odorants, a principle known as combinatorial coding. oup.com This allows for the discrimination of a vast number of different smells. The fruity and woody scent profile of Methyl cis-5-octenoate is thus likely the result of its unique pattern of interaction with a specific combination of olfactory receptors. thegoodscentscompany.com

Table 2: General Mechanism of Olfactory Transduction

StepProcessKey Molecules Involved
1. BindingOdorant molecule binds to an Olfactory Receptor (OR).Odorant, Olfactory Receptor (GPCR)
2. G-Protein ActivationThe activated OR interacts with and activates Gαolf.Gαolf
3. Second Messenger ProductionGαolf activates adenylyl cyclase, which produces cAMP.Adenylyl cyclase, cAMP
4. Channel OpeningcAMP binds to and opens cyclic nucleotide-gated ion channels.Cyclic nucleotide-gated ion channels
5. DepolarizationInflux of cations leads to depolarization of the neuron.Na+, Ca2+
6. Signal TransmissionAn action potential is generated and sent to the olfactory bulb.Neuron, Neurotransmitters

Modulation of Transient Receptor Potential Channels (e.g., TRPM8) in Sensory Biology

Beyond olfaction, certain chemical compounds can interact with other sensory receptors, such as the Transient Receptor Potential (TRP) channels. The TRPM8 channel, in particular, is known as the primary cold and menthol (B31143) receptor in humans, responsible for the cooling sensation. nih.gov

Several patents have identified Methyl cis-5-octenoate as a potential modulator of the TRPM8 channel. justia.comgoogle.comgoogle.com These documents suggest that the compound may act as a TRPM8 receptor agonist, meaning it could activate the channel and induce a cooling sensation. justia.comgoogle.com This places Methyl cis-5-octenoate in a category of compounds known as "cooling agents." The modulation of TRPM8 can be either in vitro or in vivo. justia.comgoogle.com

The proposed mechanism involves the binding of Methyl cis-5-octenoate to the TRPM8 channel, which is a calcium-permeable cation channel. nih.gov This binding would trigger a conformational change, opening the channel and allowing an influx of calcium ions into the sensory neuron. This influx of positive ions depolarizes the cell, generating an electrical signal that is interpreted by the nervous system as a cooling sensation. nih.gov It is important to note that while this information is present in patent literature, further peer-reviewed scientific research is required to definitively confirm these findings and to fully elucidate the specific molecular interactions between Methyl cis-5-octenoate and the TRPM8 channel.

Enzymatic Biotransformations and Metabolic Pathways in Model Organisms

Once ingested, compounds like Methyl cis-5-octenoate are subject to metabolic processes. In model organisms such as the yeast Saccharomyces cerevisiae, esters are known to undergo enzymatic hydrolysis. mdpi.com The first step in the metabolism of Methyl cis-5-octenoate would likely be the cleavage of the ester bond by an esterase enzyme, yielding cis-5-octenoic acid and methanol (B129727).

The resulting cis-5-octenoic acid, an unsaturated fatty acid, can then enter the β-oxidation pathway. This metabolic process breaks down fatty acids to produce acetyl-CoA. mdpi.com For unsaturated fatty acids like cis-5-octenoic acid, additional enzymatic steps are required to handle the double bond. The β-oxidation of cis-5-octenoic acid would proceed through several cycles, shortening the carbon chain by two carbons in each cycle and generating acetyl-CoA, which can then enter the citric acid cycle for energy production.

The biotransformation of unsaturated fatty acids has been studied in various microorganisms. researchgate.net Yeasts, in particular, are capable of modifying and degrading a wide range of fatty acids and their derivatives. oup.comresearchgate.net The specific enzymes and the efficiency of these metabolic pathways can vary between different species and strains of microorganisms. mdpi.com

Investigation of Methyl cis-5-octenoate as a Signaling Molecule in Biological Systems

Chemical compounds can act as signaling molecules, mediating communication between cells or organisms. Volatile compounds like Methyl cis-5-octenoate are well-suited for this role. In insects, for example, fatty acid derivatives often function as pheromones, guiding behaviors such as mating and aggregation. uni-bayreuth.derutgers.edu While there is no direct evidence to date identifying Methyl cis-5-octenoate as a pheromone, its chemical properties make it a plausible candidate for such a role in certain insect species.

In mammals, the discovery of "ectopic" olfactory receptors—ORs expressed in tissues outside of the nasal cavity, such as the skin, gut, and muscle—has opened up new avenues of research. oup.comnih.gov These ectopic ORs are believed to act as chemosensors that respond to various molecules, including those derived from food and the environment, to regulate physiological processes. nih.gov It is conceivable that Methyl cis-5-octenoate could act as a signaling molecule by activating these ectopic ORs, potentially influencing processes like cell migration, proliferation, or metabolism in these non-olfactory tissues. nih.gov The investigation into Methyl cis-5-octenoate as a specific signaling molecule in either insect communication or mammalian physiology represents an area ripe for future scientific exploration.

Advanced Analytical Research Methodologies

High-Resolution Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, FTIR)

High-resolution spectroscopic techniques are indispensable for the structural elucidation of Methyl cis-5-octenoate, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. For Methyl cis-5-octenoate, characteristic signals would include those for the methyl ester protons, protons adjacent to the carbonyl group, allylic protons, olefinic protons of the cis double bond, and the terminal methyl group protons. The coupling constants between the olefinic protons are particularly diagnostic for confirming the cis stereochemistry.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Distinct signals are expected for the carbonyl carbon, the two sp² carbons of the double bond, the methoxy (B1213986) carbon of the ester, and the various sp³ carbons of the alkyl chain.

A predictive NMR analysis for a similar compound, methyl oleate (B1233923), can provide insight into the expected spectral features of Methyl cis-5-octenoate.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of fatty acid methyl esters typically yields a distinct fragmentation pattern. For Methyl cis-5-octenoate, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. nih.gov Common fragmentation patterns for long-chain methyl esters include a prominent peak corresponding to the McLafferty rearrangement, and series of ions separated by 14 Da, corresponding to the successive loss of methylene (B1212753) (-CH₂-) units. nih.gov The position of the double bond can be inferred from specific fragmentation patterns, although this often requires derivatization to form adducts that yield diagnostic ions upon fragmentation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of Methyl cis-5-octenoate would exhibit characteristic absorption bands:

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. For α,β-unsaturated esters, this band shifts to a lower wavenumber (1730-1715 cm⁻¹). vscht.czorgchemboulder.com

Absorptions in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations of the alkyl chain.

A peak around 3010 cm⁻¹ attributed to the =C-H stretching of the cis-alkene. researchgate.net

C-O stretching vibrations of the ester group would appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com

A C=C stretching vibration, which for a cis-alkene is typically found around 1655 cm⁻¹. researchgate.net

Table 1: Spectroscopic Data for the Characterization of Unsaturated Methyl Esters

Spectroscopic TechniqueCharacteristic FeatureTypical Wavenumber/Chemical Shift/m/zReference
FTIR C=O Stretch (Ester)1750-1735 cm⁻¹ vscht.czorgchemboulder.com
=C-H Stretch (cis-Alkene)~3010 cm⁻¹ researchgate.net
C=C Stretch (Alkene)1680-1640 cm⁻¹ vscht.cz
C-O Stretch (Ester)1300-1000 cm⁻¹ orgchemboulder.com
Mass Spectrometry (EI) Molecular Ion (M⁺)Dependent on molecular weight nih.gov
McLafferty Rearrangementm/z 74 nih.gov
¹H NMR Olefinic Protonsδ 5.3-5.4 ppmGeneral Knowledge
Methyl Ester Protonsδ ~3.7 ppmGeneral Knowledge
¹³C NMR Carbonyl Carbonδ ~174 ppmGeneral Knowledge
Olefinic Carbonsδ ~128-130 ppmGeneral Knowledge

Advanced Chromatographic Separation Techniques (e.g., GC-MS, HPLC with Chiral Columns)

Chromatographic methods are essential for the separation of Methyl cis-5-octenoate from complex matrices and for the resolution of its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like fatty acid methyl esters. scioninstruments.com A capillary GC column with a suitable stationary phase (e.g., a wax column or a cyanopropyl phase) can effectively separate FAMEs based on their boiling points and polarities. scioninstruments.comresearchgate.net The coupling with a mass spectrometer allows for the identification of the eluted compounds based on their mass spectra. For complex samples, two-dimensional gas chromatography (GCxGC) can provide enhanced resolution. gcms.cz

High-Performance Liquid Chromatography (HPLC) with Chiral Columns: While Methyl cis-5-octenoate itself is not chiral, HPLC with chiral stationary phases (CSPs) can be crucial for separating it from chiral compounds in a complex mixture or for resolving enantiomers of related chiral fatty acid esters. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for the separation of a broad range of enantiomers. mdpi.com Reversed-phase HPLC methods have also been developed for the preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters. nih.gov

Table 2: Chromatographic Parameters for FAME Analysis

TechniqueColumn TypeMobile Phase/Carrier GasDetectorApplicationReference
GC-MS Capillary Wax ColumnHeliumMass SpectrometerSeparation and identification of FAMEs in complex mixtures. scioninstruments.com
GCxGC-TOFMS Polar x Non-polar column combinationHeliumTime-of-Flight Mass SpectrometerHigh-resolution separation of FAME isomers in food samples. gcms.cz
HPLC Chiral Stationary Phase (e.g., Amylose-based)n-Hexane/IsopropanolUVSeparation of enantiomers of related chiral compounds. mdpi.com
RP-HPLC C18 ColumnAcetonitrile/WaterUVSeparation of cis/trans isomers of unsaturated FAMEs. nih.govtheanalyticalscientist.com

Quantitative Analysis Methods for Trace Level Detection in Complex Matrices

The accurate quantification of Methyl cis-5-octenoate, especially at trace levels in complex matrices such as food and environmental samples, requires sensitive and selective analytical methods.

Solid-Phase Microextraction (SPME) coupled with GC-MS: Headspace SPME (HS-SPME) is a solvent-free sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds from various matrices. mdpi.com For the analysis of Methyl cis-5-octenoate in a food or beverage matrix, a suitable SPME fiber (e.g., CAR/PDMS) can be exposed to the headspace of the sample to adsorb the volatile analytes. nih.gov These are then thermally desorbed in the GC injector for separation and quantification by MS. This method offers high sensitivity and can be automated for high-throughput analysis. nih.govnih.gov

Method validation for quantitative analysis typically involves assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. For trace analysis of FAMEs in aqueous samples, LODs in the ng L⁻¹ range have been achieved using SPME-GC-MS/MS. nih.gov

Table 3: Quantitative Analysis of Volatile Esters in a Beverage Matrix using HS-SPME-GC-MS

ParameterValue/ConditionReference
Sample Preparation HS-SPME nih.gov
SPME Fiber CAR/PDMS nih.gov
GC Column Capillary Wax Column mdpi.com
Detector Mass Spectrometer (MS) mdpi.com
Quantification Internal Standard Method researchgate.net
LOD/LOQ Dependent on compound and matrix, potentially in the µg/L to ng/L range. nih.govchromatographyonline.com

Isotopic Labeling Studies for Mechanistic Elucidation and Pathway Tracing

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules and for elucidating reaction mechanisms. wikipedia.org By replacing one or more atoms in Methyl cis-5-octenoate with a stable isotope (e.g., ²H or ¹³C), its transformation through chemical or biological pathways can be monitored.

Mechanistic Elucidation: Deuterium (B1214612) labeling can be employed to investigate the mechanism of reactions such as cis-trans isomerization or hydrogenation. nih.govuva.nl For instance, by introducing deuterium atoms at specific positions in the Methyl cis-5-octenoate molecule, it is possible to determine which bonds are broken and formed during a reaction by analyzing the isotopic distribution in the products using mass spectrometry or NMR. nih.gov

Pathway Tracing: In metabolic studies, cells or organisms can be supplied with isotopically labeled Methyl cis-5-octenoate to trace its incorporation into other lipids or its breakdown products. nih.gov This approach provides valuable insights into fatty acid metabolism and the interconnectivity of different metabolic pathways. The analysis of labeled metabolites is typically performed using GC-MS or LC-MS. researchgate.net

Development of Novel Sensor Technologies for Methyl cis-5-octenoate Detection

The development of novel sensor technologies for the rapid and selective detection of Methyl cis-5-octenoate holds significant promise for applications in food quality control, environmental monitoring, and medical diagnostics.

Chemiresistive Sensors: Chemiresistive sensors operate based on the change in electrical resistance of a sensing material upon exposure to a target analyte. cnr.it For the detection of volatile organic compounds (VOCs) like Methyl cis-5-octenoate, sensors based on semiconductor metal oxides or conductive polymer composites can be employed. researchgate.netnih.gov The selectivity of these sensors can be tuned by modifying the sensing material to enhance its interaction with the ester functional group and the specific chain length and unsaturation of Methyl cis-5-octenoate.

Enzyme-Based Biosensors: Enzyme-based biosensors utilize the high specificity of enzymes for the detection of their substrates. wjarr.com A biosensor for Methyl cis-5-octenoate could be developed by immobilizing an esterase or a lipase (B570770) on a transducer (e.g., an electrode or an optical fiber). nih.govfwf.ac.atnih.gov The enzymatic hydrolysis of the ester would produce a detectable signal, such as a change in pH, current, or light absorption, which would be proportional to the concentration of Methyl cis-5-octenoate. Such biosensors could offer high sensitivity and selectivity for real-time monitoring.

Environmental Fate, Transport, and Biogeochemical Cycling Research

Environmental Distribution and Partitioning Behavior in Various Media

The environmental distribution of a chemical is governed by its physical and chemical properties, which determine its partitioning between air, water, soil, and sediment. For methyl cis-5-octenoate, these properties can be estimated based on its structure and by comparison with similar FAMEs. europa.eu

Once released into the environment, the majority of FAMEs with longer carbon chains tend to be distributed primarily into soil and sediment. europa.eu This is due to their potential for adsorption to solid organic particles, as indicated by their organic carbon-water (B12546825) partition coefficient (Koc). FAMEs like methyl hexanoate (B1226103) and methyl octanoate (B1194180), which have lower log Koc values, are more likely to be found in the water phase. europa.eu Given that methyl cis-5-octenoate has a similar carbon chain length to methyl octanoate, it is expected to have a relatively low adsorption potential and thus be more prevalent in the water compartment compared to longer-chain FAMEs.

Some FAMEs, particularly those with higher vapor pressures like methyl hexanoate and methyl octanoate, have the potential to volatilize from water into the atmosphere. europa.eu In the atmosphere, they are susceptible to degradation. europa.eu

Table 1: Physicochemical Properties and Environmental Partitioning of Selected Fatty Acid Methyl Esters
CompoundCAS NumberMolecular FormulaLog KocWater Solubility (mg/L)Vapor Pressure (Pa)Primary Environmental Compartment(s)
Methyl hexanoate106-70-7C7H14O21.5 - 2.11330> 10Water, Air
Methyl octanoate111-11-5C9H18O22.1 - 2.764.4> 10Water, Air
Methyl cis-5-octenoate (Estimated)41654-15-3C9H16O2~2.1 - 2.7Slightly higher than methyl octanoateSimilar to methyl octanoateWater, Air
Methyl decanoate110-42-9C11H22O22.6 - 3.310.6LowSoil, Sediment
Methyl stearate112-61-8C19H38O24.7 - 5.50.0003Very LowSoil, Sediment

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water).

Photolysis: For FAMEs that volatilize into the atmosphere, indirect photodegradation by hydroxyl (OH) radicals is a significant degradation pathway. europa.eu For instance, methyl hexanoate and methyl octanoate have estimated atmospheric half-lives of 81.6 hours and 51 hours, respectively. europa.eu It is expected that methyl cis-5-octenoate, if present in the atmosphere, would also be susceptible to this rapid degradation process. Direct photolysis in water is generally not considered a major degradation route for this class of compounds. mst.dk

Hydrolysis: Hydrolysis is the process by which a molecule is cleaved by reacting with water. For FAMEs, this would involve the breaking of the ester bond to form the corresponding fatty acid and methanol (B129727). However, hydrolysis is generally not considered a significant degradation pathway for FAMEs in the environment. europa.eu This is primarily because their ready biodegradability is a much faster process. europa.eu Estimated hydrolysis half-lives for FAMEs at neutral and slightly alkaline pH (pH 7 and 8) are greater than one year. europa.eu While hydrolysis can be catalyzed by acid or base, under typical environmental conditions (pH 5-9), the rate is very slow. d-nb.info

Biotic Degradation Mechanisms and Microbial Transformations in Ecosystems

Biotic degradation by microorganisms is the primary fate of FAMEs in the environment. Members of the FAMEs category are considered to be readily biodegradable, meaning they are unlikely to persist in ecosystems. europa.eu

The typical biotic degradation pathway for FAMEs begins with the enzymatic hydrolysis of the ester bond by microbial esterases or lipases. ethz.ch This reaction releases the fatty acid (in this case, cis-5-octenoic acid) and methanol. Both of these breakdown products are readily metabolized by a wide variety of microorganisms. The resulting fatty acid is then typically degraded through the β-oxidation pathway, a process that sequentially shortens the carbon chain to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

In one study investigating the degradation of reactive black 5 dye, methyl octanoate was observed to be transformed into methyl decanoate. academicjournals.org This suggests that under specific microbial conditions, chain elongation of FAMEs could potentially occur, although this is not a typical degradation pathway. The common metabolic fate is breakdown into smaller molecules. ethz.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Pathways

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical, toxicological, and ecotoxicological properties of chemicals based on their molecular structure. sci-hub.stresearchgate.netias.ac.in These models are particularly valuable for compounds like methyl cis-5-octenoate where experimental data is scarce. researchgate.netresearchgate.net

For FAMEs and other aliphatic compounds, QSAR models can predict key parameters relevant to their environmental fate, such as:

Octanol-water partition coefficient (log Kow or log P): This is a measure of a chemical's lipophilicity and is a key descriptor in many QSAR models for predicting environmental partitioning and bioavailability. researchgate.netresearchgate.net

Water solubility: This influences a chemical's distribution in aquatic systems.

Adsorption coefficient (Koc): This predicts the tendency of a chemical to adsorb to soil and sediment. europa.eu

Biodegradability: Models can predict the likelihood and rate of microbial degradation.

Atmospheric half-life: This can be estimated based on reaction rates with atmospheric oxidants like OH radicals. europa.eu

By inputting the structure of methyl cis-5-octenoate into relevant QSAR models (such as ECOSAR, AOPWIN, or HYDROWIN), regulatory bodies and researchers can generate estimates for its environmental properties and potential risks in the absence of empirical data. europa.euresearchgate.net

Research on Methyl cis-5-octenoate in Bioremediation Contexts

Bioremediation is a process that uses microorganisms to clean up contaminated environments. Given that FAMEs are readily biodegradable, they have potential applications in bioremediation, for example as a carbon source to stimulate the degradation of other pollutants. researchgate.net

However, a review of the available literature did not identify any specific research focused on the use of methyl cis-5-octenoate in bioremediation contexts. Research in this area tends to focus on more complex mixtures of FAMEs, such as those found in biodiesel, or on the use of microorganisms to produce biosurfactants from fatty acid substrates for remediation purposes. researchgate.net While the inherent biodegradability of methyl cis-5-octenoate makes it a plausible candidate for bioremediation-related applications, dedicated studies to explore this potential are currently lacking.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of methyl cis-5-octenoate. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and thermodynamic stability. researchgate.net

Detailed research findings from these calculations include:

Molecular Geometry: Calculations can predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles associated with the cis-configured double bond and the ester group.

Electronic Properties: The distribution of electrons within the molecule is elucidated, identifying electron-rich and electron-deficient regions. This is crucial for understanding intermolecular interactions. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can be calculated to understand electronic transitions and reactivity. researchgate.net

Energetics: Key thermodynamic quantities such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp,gas) can be computed. chemeo.com These values are essential for understanding the molecule's stability and its behavior in chemical reactions. While extensive data for methyl cis-5-octenoate is not publicly compiled, related computational studies on other esters provide a framework for these calculations. rsc.org

Table 1: Calculated Energetic Properties for Unsaturated Esters This table presents typical energetic data obtained through quantum chemical calculations for compounds structurally related to methyl cis-5-octenoate, illustrating the outputs of such studies.

Property Description Typical Calculated Value Range
ΔfH°gas Enthalpy of formation at standard conditions (kJ/mol) -350 to -550
ΔfG° Standard Gibbs free energy of formation (kJ/mol) -150 to -300
Cp,gas Ideal gas heat capacity (J/mol·K) 200 to 300

Data based on general values for similar esters found in chemical databases. chemeo.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Binding

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For methyl cis-5-octenoate, MD simulations are particularly useful for exploring its conformational flexibility and its interactions with biological receptors, such as olfactory receptors (ORs). acs.org

Conformational Analysis: The cis-double bond imparts a specific kink in the molecule's carbon chain. acs.org MD simulations can explore the rotational freedom around the single bonds, revealing the ensemble of low-energy conformations that methyl cis-5-octenoate can adopt in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). acs.org The simulations track changes in radius of gyration and solvent accessible surface area to characterize the molecule's shape and size. researchgate.net

Ligand-Receptor Binding: In the context of olfaction, MD simulations are critical for understanding how methyl cis-5-octenoate binds to and activates human olfactory receptors. nih.gov These simulations can model the process of the ligand entering the binding pocket of an OR, identify key amino acid residues involved in the interaction through forces like hydrogen bonds and van der Waals interactions, and estimate the binding affinity. fiu.edugenominfo.org The structural flexibility of both the ligand and the receptor's binding pocket is a key aspect that can be studied with MD. fiu.edu This approach helps to explain why structurally similar molecules may elicit different scent perceptions. oup.comoup.com

In Silico Prediction of Chemical Reactivity and Stereoselectivity

In silico methods use computational models to predict chemical properties, including reactivity and the stereochemical outcome of reactions, without performing the actual experiment. researchgate.net

Chemical Reactivity: For methyl cis-5-octenoate, computational models can predict its susceptibility to reactions like oxidation, hydrolysis, or addition reactions across the double bond. acs.org Quantum chemical calculations of orbital energies (HOMO/LUMO) and electrostatic potential maps can identify the most likely sites for nucleophilic or electrophilic attack. researchgate.net This is valuable for predicting potential degradation pathways that could affect the stability and scent profile of a fragrance formulation.

Stereoselectivity: Predicting and controlling stereoselectivity is a major challenge in organic synthesis. arxiv.org While most industrial asymmetric catalysis still relies on trial-and-error, computational approaches are emerging to quantitatively predict the stereochemical outcome of reactions. arxiv.org For reactions involving the chiral center that could be formed from the double bond of methyl cis-5-octenoate (e.g., via epoxidation or dihydroxylation), computational models can calculate the transition state energies for the different possible stereoisomeric pathways. kvmwai.edu.in The pathway with the lower activation energy is predicted to be the major product, thus guiding the selection of catalysts and reaction conditions to achieve a desired stereoisomer.

Development and Validation of Predictive Models for Chemo-Sensory Properties

A primary goal of computational studies on fragrance molecules like methyl cis-5-octenoate is to predict their sensory properties, particularly odor. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Odor Relationship (QSOR) models are developed for this purpose. oup.comunrn.edu.ar

These models establish a mathematical relationship between the chemical structure of a molecule and its perceived smell. google.com

Descriptor Calculation: The process begins by calculating a large number of numerical descriptors that represent the molecule's physicochemical properties (e.g., size, shape, polarity, octanol-water partition coefficient) and structural features (e.g., presence of functional groups, bond types). unrn.edu.ar

Model Building: Using a training set of molecules with known odor profiles, statistical or machine learning algorithms identify the most relevant descriptors that correlate with specific odor qualities (e.g., "fruity," "green," "waxy"). oup.com

Validation and Prediction: The model is then validated using a separate test set of molecules. Once validated, it can be used to predict the odor profile of new or untested molecules like methyl cis-5-octenoate. oup.com

Research has shown that 3D-QSAR models, which consider the three-dimensional shape and feature alignment of molecules, can successfully predict which compounds will bind to a specific olfactory receptor and even distinguish between agonists (which activate the receptor) and antagonists (which block it). oup.com These models help researchers understand how molecular features contribute to the "waxy, fatty, and rose odors" associated with certain receptors. oup.com

Table 2: Example of Molecular Descriptors Used in QSOR Models

Descriptor Type Example Relevance to Odor Perception
Topological Wiener Index Describes molecular branching and size.
Geometric Molecular Surface Area Relates to how the molecule fits into a receptor pocket.
Electronic Dipole Moment Influences polar interactions with the receptor.

| Physicochemical | logP (Octanol/Water Partition) | Relates to the molecule's ability to reach the olfactory receptor through mucus. google.com |

Application of Machine Learning in Methyl cis-5-octenoate Research

Machine learning (ML), a subset of artificial intelligence (AI), is revolutionizing fragrance and flavor research. ucr.edualwsci.com ML algorithms can analyze vast datasets of chemical structures and sensory information to uncover complex patterns that are not apparent through traditional analysis. visium.com

Key applications relevant to methyl cis-5-octenoate include:

Odor Prediction: ML models can be trained to predict how a molecule will smell based on its structure. ucr.edu Researchers have successfully used ML to evaluate a large number of chemical features and learn what makes a chemical smell like a lemon or a rose, for instance. ucr.edu This allows for the rapid screening of virtual libraries of compounds to find new fragrance ingredients.

Discovery of Novel Fragrances: AI can suggest novel combinations of fragrance compounds, stimulating creativity for perfumers. grapefrute.com It can also be used to find more sustainable or cost-effective alternatives to rare or expensive natural ingredients by identifying structurally different molecules that elicit the same scent. grapefrute.com

Formulation Optimization: Companies are using AI to accelerate the development of new flavors and fragrances. visium.com Given a set of requirements (e.g., desired scent, cost constraints, application type), ML models can generate new chemical formulas, significantly reducing the time-consuming trial-and-error process. visium.com

Property Prediction: Beyond sensory properties, ML models are used to predict other important fuel and chemical properties based on molecular structure, which can be applied to esters like methyl cis-5-octenoate. bham.ac.ukcore.ac.uk

The integration of AI and machine learning provides researchers with an unprecedented ability to discover, design, and optimize fragrance compounds, accelerating innovation in the industry. precedenceresearch.com

Applications in Advanced Chemical and Technological Research

Methodologies for Flavor and Fragrance Chemical Design and Formulation

Methyl cis-5-octenoate is a significant compound in the flavor and fragrance industry, valued for its unique organoleptic profile. chemicalbook.comthegoodscentscompany.com It is a colorless liquid that is naturally found in fruits such as mango and pineapple. researchgate.net In laboratory settings, a nature-identical version is often synthesized to ensure consistent quality and to preserve natural resources. researchgate.net

The compound is characterized by a complex aroma and flavor profile. Its scent is described as having sweet, juicy tropical fruit notes with an aromatic, and slightly woody impression, which concludes with a creamy coconut-like dry-down. chemicalbook.comthegoodscentscompany.com Flavor panelists have identified its odor at a 1% concentration as fresh, green, waxy, slightly pulpy, and aldehydic, with notes of melon, fruit, cucumber skin, and candy. researchgate.net

Its taste is equally complex. At a concentration of 0.1 ppm, it is perceived as green, waxy, and fatty with a mild, slightly bitter finish reminiscent of cardboard. researchgate.net When the concentration is increased to 0.2 ppm, the flavor profile becomes more pleasant, described as fatty, green, fresh, pulpy, and slightly tropical with cucumber notes. researchgate.net

Due to these characteristics, Methyl cis-5-octenoate is a versatile ingredient in the design and formulation of various flavors. It excels in mango and other tropical fruit compositions, where it adds depth and complexity. chemicalbook.comthegoodscentscompany.com Flavor experts suggest its application in a wide array of fruit profiles, including guava, durian, longan, grapefruit, melon, apple, banana, pineapple, pear, apricot, plum, peach, strawberry, and kiwi. chemicalbook.comthegoodscentscompany.comresearchgate.net Beyond fruit flavors, it is also utilized to enhance coconut and dairy flavors. chemicalbook.comthegoodscentscompany.com Its utility extends to modifying the fresh notes in green vegetable profiles like cucumber and green pepper.

Table 1: Organoleptic Profile of Methyl cis-5-octenoate

Characteristic Description Source(s)
Physical Appearance Colorless clear liquid (estimated) thegoodscentscompany.com
Odor Profile Sweet, juicy tropical fruit, aromatic, woody, creamy coconut, fresh, green, waxy, pulpy, aldehydic, melon, cucumber skin chemicalbook.comthegoodscentscompany.comresearchgate.net
Taste Profile (at 0.1 ppm) Green, waxy, cardboard, mild, fatty, slight bitter end researchgate.net
Taste Profile (at 0.2 ppm) Fatty, cucumber, green, slightly tropical, fresh, pulpy researchgate.net
Natural Occurrence Mango, Pineapple, Snake Fruit researchgate.net

**8.2. Research into Functional Additives for Specialized Material Formulations

Beyond its primary role in flavor and fragrance, Methyl cis-5-octenoate is explored as a functional additive in specialized food formulations. Research has identified its potential as a fat modulator, capable of adding a fatty mouthfeel to low-fat and dairy-alternative products. This application is particularly useful for enhancing the creamy notes in milk, creamers, chocolate, vanilla, and coconut-based beverages and foods. It can also impart waxy notes to cheese flavors.

Fatty acid methyl esters (FAMEs) in general, the class of molecules to which Methyl cis-5-octenoate belongs, are the subject of broader materials science research. ebi.ac.uk Studies have investigated FAMEs as potential environmentally friendly alternatives to traditional petroleum-based products. This research includes their application as green solvents and as precursors for the synthesis of biolubricants. However, these studies often focus on more common saturated and monounsaturated esters like methyl oleate (B1233923) or stearate, rather than the specific cis-5-octenoate isomer.

**8.3. Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis

Methyl cis-5-octenoate possesses two primary reactive sites: the ester functional group and the cis-alkene group on the carbon chain. These features make it a potential building block for the synthesis of more complex organic molecules. The ester can undergo reactions such as hydrolysis to the corresponding carboxylic acid, ((Z)-5-octenoic acid), or transesterification. chemicalbook.com The double bond can participate in a variety of addition reactions or be cleaved through oxidation.

**8.4. Innovation in Chemo-Sensory Modulator Technologies (e.g., cooling agents)

Chemo-sensory modulators are compounds that can trigger or modify sensory perceptions like taste, smell, and mouthfeel. Methyl cis-5-octenoate is being investigated for its role in this technological space. Its ability to impart a fatty and creamy mouthfeel in low-fat food systems is a direct application of its sensory modulation properties. This function allows for the creation of more palatable and texturally pleasing low-fat and dairy-alternative products.

Furthermore, its organoleptic profile includes a "cooling" characteristic, suggesting it may have applications as a cooling agent. This places it in a category of compounds that can elicit a physiological cooling sensation without lowering the actual temperature, a desirable attribute in products like beverages, confectionery, and oral care items. This cooling aspect, combined with its complex fruity and green flavor profile, makes it a multifunctional tool in the development of novel sensory experiences. researchgate.net

Emerging Research Frontiers and Future Perspectives

Interdisciplinary Research on Methyl cis-5-octenoate

Beyond human-centric applications, the compound is relevant in chemical ecology and entomology . Many esters, including various octenoates, act as semiochemicals for insects, mediating behaviors such as locating food sources or mates. Research utilizing techniques like electroantennography (EAG) helps decipher the responses of insect olfactory systems to such compounds. The study of these interactions provides insights into plant-insect relationships and can inform the development of novel pest management strategies.

Field of StudyResearch FocusRelevant Techniques
Food Science Characterization of fruit aroma and flavor profiles; impact on food quality.Sensory panels, Gas Chromatography-Olfactometry (GC-O). usda.gov
Analytical Chemistry Identification and quantification in natural products and commercial flavorings.Headspace Solid-Phase Microextraction (HS-SPME), GC-MS. nih.govmdpi.com
Chemical Ecology Role as a semiochemical in plant-insect interactions.Electroantennography (EAG), behavioral assays.
Biotechnology Development of sustainable production methods.Biocatalysis, metabolic engineering. researchgate.netplos.org

Sustainable Production and Biomanufacturing Innovations

Traditionally, flavor and fragrance esters have been produced through chemical synthesis or extraction from natural sources, processes that can be costly and environmentally burdensome. nih.gov The demand for "natural" labels and greener manufacturing processes has spurred significant innovation in the biotechnological production of these molecules. Biocatalysis, using isolated enzymes or whole-cell systems, represents a promising frontier for the sustainable synthesis of Methyl cis-5-octenoate.

Lipases, particularly from sources like Candida antarctica (e.g., Novozyme 435) and Thermomyces lanuginosus, are robust biocatalysts for esterification reactions in organic media. researchgate.netnih.govbohrium.com These enzymes have been successfully used to synthesize a variety of short-chain flavor esters. nih.govbohrium.com The development of whole-cell biocatalysts, such as genetically engineered E. coli expressing specific lipases, offers another avenue. These systems can efficiently synthesize short-chain esters and can be designed for recycling, enhancing the economic viability of the process. nih.gov

Furthermore, the field of metabolic engineering is creating pathways for the de novo production of fatty acids and their derivatives in microbial hosts like Escherichia coli and various yeasts. plos.orgfrontiersin.org By engineering the native fatty acid synthesis (FASII) pathway and introducing specific thioesterases, researchers can direct cellular metabolism to produce short-chain fatty acids, which can then be esterified to form target molecules like Methyl cis-5-octenoate. plos.org

Biomanufacturing ApproachKey Components/OrganismsAdvantagesResearch Findings
Enzymatic Synthesis (Biocatalysis) Immobilized Lipases (Candida antarctica, Thermomyces lanuginosus)High specificity, mild reaction conditions, reusability. worktribe.comHigh conversion yields for various short-chain flavor esters. nih.govbohrium.com
Whole-Cell Biocatalysts Engineered E. coli expressing heterologous lipases.No need for costly enzyme purification, potential for regeneration.Efficient synthesis of isoamyl acetate (B1210297) (banana flavor) with biocatalyst recycling. nih.gov
Metabolic Engineering Engineered Yeast (Saccharomyces cerevisiae) or Bacteria (E. coli)Production from renewable feedstocks (e.g., glucose).Production of 14.3 g/L butyric acid (a precursor) in E. coli. plos.org

Advanced Investigations into Receptor-Ligand Interactions and Chemosensory Decoding

The perception of "fruity" or "green" is a complex neurological event initiated by the binding of volatile molecules like Methyl cis-5-octenoate to olfactory receptors (ORs) in the nasal epithelium. A significant frontier in sensory science is the deconstruction of these complex aroma codes. It is understood that the aroma of a fruit is not caused by a single compound but by a specific mixture of many volatiles, where individual components can have additive, synergistic, or masking effects. mdpi.com

Advanced analytical techniques are crucial for these investigations. Gas Chromatography-Olfactometry (GC-O) allows researchers to separate the volatile components of a sample and have human panelists assess the odor of each compound as it elutes, helping to identify the most impactful aroma-active compounds. nih.gov The interaction between an odorant and its specific OR remains a key area of study. While hundreds of human ORs have been identified, linking each one to its specific ligand(s) is a massive undertaking. acs.org Molecular docking simulations are computational tools used to predict how a ligand like Methyl cis-5-octenoate might fit into the binding pocket of a receptor, providing hypotheses for targeted laboratory testing. acs.orgtexilajournal.com The ultimate goal is to create a comprehensive map of odorant-receptor interactions, which would allow for the precise prediction and creation of desired sensory experiences.

Integration with Systems Biology and Omics Technologies

Understanding the biological significance of Methyl cis-5-octenoate requires looking beyond the single molecule to the entire system in which it is produced and regulated. Systems biology, which integrates data from various "omics" disciplines, provides a holistic view of these complex processes.

Metabolomics , specifically the profiling of volatile compounds (volatilomics), is widely used to study fruit aroma. kuleuven.be Techniques like Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS) generate vast datasets on the composition of volatiles in different fruit cultivars or at different ripening stages. researchgate.netnih.govmdpi.com Chemometric methods, such as Principal Component Analysis (PCA), are then used to identify patterns and key compounds that differentiate samples. mdpi.comnih.gov

Integrating this metabolomic data with transcriptomics (gene expression) and proteomics (protein expression) allows researchers to build comprehensive models of metabolic pathways. nih.gov For example, by analyzing tomato fruit mutants, scientists can correlate the expression of specific genes and proteins with changes in the metabolite profile, including flavor and aroma compounds. nih.govfrontiersin.org This approach can uncover the regulatory networks that control the biosynthesis of esters like Methyl cis-5-octenoate during fruit ripening, revealing the influence of hormones like ethylene (B1197577) and the role of precursor supply from primary metabolism. ucanr.edunih.gov

Omics TechnologyApplication to Methyl cis-5-octenoate ResearchKey Insights
Metabolomics (Volatilomics) Profiling of volatile compounds in fruits like mango and pineapple. researchgate.netnih.govIdentification of key aroma compounds, differentiation between cultivars. mdpi.com
Transcriptomics Measuring gene expression related to fatty acid and ester biosynthesis pathways.Identifying genes that are up- or down-regulated during aroma production. nih.gov
Proteomics Quantifying enzymes (e.g., lipases, alcohol acyltransferases) involved in ester formation.Linking gene expression to functional protein levels. frontiersin.org
Systems Biology Integrating multi-omics data to model fruit ripening and aroma development.Uncovering regulatory networks and the influence of hormones and metabolism. kuleuven.benih.gov

Future Directions in Computational Design and Synthesis of Analogs

Computational chemistry is opening new avenues for the de novo design of flavor and fragrance molecules. By leveraging data from large chemical inventories, researchers can develop predictive models for sensory properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of molecules with their biological activity or, in this case, sensory properties. nih.govwordpress.comconicet.gov.ar By identifying the key molecular features responsible for the desired "green" or "fruity" notes of Methyl cis-5-octenoate, QSAR can guide the design of novel analogs with potentially enhanced or modified aromas.

More advanced machine learning and artificial intelligence (AI) approaches, including deep generative models, are being developed to create entirely new molecules. nih.govresearchgate.netmdpi.com These models can be trained on databases of known flavor compounds and then generate novel structures that are predicted to have desirable properties. nih.govmdpi.com

Once designed in silico, these analogs must be synthesized for sensory evaluation. The synthesis of analogs of related compounds often uses octanoate (B1194180) derivatives as starting materials, demonstrating the chemical feasibility of creating variations on this molecular scaffold. worktribe.com Computational tools like molecular docking can further refine these designs by predicting their binding affinity to specific olfactory receptors, helping to prioritize which analogs are most promising for synthesis and testing. texilajournal.comresearchgate.netmdpi.com This synergy between computational design and chemical synthesis accelerates the discovery of new, high-performing fragrance ingredients.

Q & A

Q. What strategies ensure ethical and transparent reporting of negative or inconclusive results?

  • Methodological Answer : Publish null findings in repositories like Zenodo, with full disclosure of experimental conditions. Use the STrengthening the Reporting of OBservational studies (STROBE) checklist to enhance transparency. Pre-register hypotheses to reduce publication bias .

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